Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
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Overview
Description
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate typically involves the esterification of 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar chemical properties.
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate: A structural isomer with different substitution patterns on the pyrrole ring.
Uniqueness
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is unique due to its specific ester functional group and substitution pattern, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives .
Biological Activity
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure
The compound is characterized by a pyrrole ring substituted at the 3-position with a 2,5-dimethyl group and an ethyl acetate moiety. Its molecular formula is C11H15NO2. The presence of the pyrrole structure is significant, as it is known to confer various biological activities.
1. Antimicrobial Properties
Research indicates that certain pyrrole derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens. The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic processes.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
Methyl 2,5-dimethylpyrrole | Antimicrobial | |
Ethyl 4-(methylthio)-3-pyridinecarboxylate | Antiviral |
2. Anticancer Activity
This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways.
Case Study: Tubulin Polymerization Inhibition
In a study involving new pyrrole derivatives, compounds similar to this compound were synthesized and evaluated for their ability to inhibit tubulin polymerization. The results indicated that these compounds could effectively bind to tubulin and inhibit cancer cell growth at nanomolar concentrations .
Case Study: Dihydrofolate Reductase Inhibition
Another investigation focused on the synthesis of hydrazide analogs derived from pyrrole structures. These compounds exhibited strong inhibition of dihydrofolate reductase (DHFR), an essential enzyme in cancer metabolism. The docking studies suggested favorable interactions between these compounds and the enzyme's active site .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Enzyme Inhibition : By binding to critical enzymes like DHFR or tubulin, it disrupts essential cellular processes required for proliferation.
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. Modifications to the pyrrole structure can significantly affect its biological activity.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)6-9-5-7(2)11-8(9)3/h5,11H,4,6H2,1-3H3 |
InChI Key |
VFEXNIVOTPJFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=C1)C)C |
Origin of Product |
United States |
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